molecular formula C7H16O3 B14289221 2,2-Dimethylbutan-1-ol;formic acid CAS No. 113990-20-8

2,2-Dimethylbutan-1-ol;formic acid

Cat. No.: B14289221
CAS No.: 113990-20-8
M. Wt: 148.20 g/mol
InChI Key: POXTXODTLRKZNM-UHFFFAOYSA-N
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Description

Contextualization within Organic Ester Chemistry and Synthesis

The synthesis of 2,2-dimethylbutyl formate (B1220265) is a classic example of an esterification reaction, a fundamental process in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. jove.com The most common method for this type of synthesis is the Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid. jove.comquora.com

The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions. jove.com To favor the formation of the ester, the equilibrium of the reaction can be shifted to the right by using an excess of one of the reactants or by removing water as it is formed. jove.com

Alternative methods for the synthesis of formate esters exist, such as the Au/TiO2-catalyzed aerobic oxidative coupling of alcohols with formaldehyde (B43269). nih.gov Another approach involves the reaction of alcohols with a mixture of formic acid and acetic anhydride, which can produce pure alkyl formates in high yields. researchgate.net

Academic Significance of Formate Esters in Synthetic Methodologies

Formate esters are a significant class of compounds in organic synthesis with diverse applications. They are valued in the flavor and fragrance industry for their often fruity and pleasant aromas. conicet.gov.ar Beyond their sensory properties, formate esters serve as useful solvents and have been explored for their role in various chemical transformations. ck12.org

In the realm of synthetic methodologies, formate esters are recognized for their utility as intermediates. For instance, the formate ion can act as a nucleophile in reactions like the mixed Claisen condensation, leading to the formation of new carbon-carbon bonds. fiveable.me Formate esters have also been investigated for their potential use in biocatalysis. conicet.gov.ar The Bodroux-Chichibabin aldehyde synthesis, a formylation reaction, utilizes an ortho ester reacting with a Grignard reagent to produce an aldehyde.

Furthermore, the study of esterification reactions involving formic acid contributes to a deeper understanding of reaction kinetics and mechanisms in organic chemistry. acs.orgresearchgate.net The reactivity of formic acid, being the simplest carboxylic acid, provides a valuable model for investigating ester formation. researchgate.net

Properties

CAS No.

113990-20-8

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2,2-dimethylbutan-1-ol;formic acid

InChI

InChI=1S/C6H14O.CH2O2/c1-4-6(2,3)5-7;2-1-3/h7H,4-5H2,1-3H3;1H,(H,2,3)

InChI Key

POXTXODTLRKZNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CO.C(=O)O

Origin of Product

United States

Synthetic Routes to 2,2 Dimethylbutan 1 Ol: a Precursor for 2,2 Dimethylbutyl Formate

Grignard Reagent-Mediated Synthesis of 2,2-Dimethylbutan-1-ol (B72336)

The Grignard reaction is a powerful and versatile method in organic chemistry for forming carbon-carbon bonds. adichemistry.com It is a primary route for synthesizing 2,2-dimethylbutan-1-ol from smaller, readily available precursors.

The synthesis of a primary alcohol like 2,2-dimethylbutan-1-ol via a Grignard reaction specifically requires the use of formaldehyde (B43269) as the carbonyl substrate. wisc.edu The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of formaldehyde. adichemistry.comyoutube.com

The Grignard reagent, in this case, would be 1,1-dimethylpropylmagnesium bromide (also known as tert-amylmagnesium bromide), which is prepared by reacting 2-bromo-2-methylbutane (B1582447) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. wisc.edu

The key steps of the mechanism are:

Nucleophilic Attack: The nucleophilic carbon of the 1,1-dimethylpropylmagnesium bromide attacks the electrophilic carbonyl carbon of formaldehyde. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. wisc.eduyoutube.com

Acidic Work-up: The intermediate is then treated with a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid, in a step called hydrolysis or work-up. wisc.eduorgsyn.org The proton from the acid protonates the alkoxide oxygen, yielding the final product, 2,2-dimethylbutan-1-ol, and a magnesium salt byproduct. youtube.com

The substrate specificity is crucial; using formaldehyde is the only way to produce a primary alcohol through this method. wisc.edu Any other aldehyde would result in a secondary alcohol, while a ketone would yield a tertiary alcohol. chemguide.co.ukmasterorganicchemistry.com

Optimizing the Grignard reaction is critical for maximizing yield and minimizing side reactions. numberanalytics.com Key parameters that must be carefully controlled include temperature, solvent, and reaction time.

ParameterOptimal ConditionRationale
Solvent Anhydrous diethyl ether or Tetrahydrofuran (THF). adichemistry.comThe ether solvent is crucial for stabilizing the Grignard reagent by forming a coordination complex. It must be anhydrous as Grignard reagents react readily with water, which would quench the reagent and reduce the yield. chemguide.co.uk
Temperature Low to moderate temperatures, often between 0°C and room temperature. numberanalytics.comThe formation of the Grignard reagent is exothermic and may require cooling to initiate. The subsequent reaction with formaldehyde is also typically performed at controlled, low temperatures to prevent side reactions, such as Wurtz coupling. numberanalytics.com
Reactant Purity High purity of magnesium and alkyl halide.The magnesium surface can be passivated by an oxide layer, which can be activated using methods like adding a small amount of iodine or 1,2-dibromoethane. adichemistry.com
Stirring Efficient and constant stirring. numberanalytics.comEnsures good contact between the reactants, particularly the heterogeneous mixture of magnesium metal and the alkyl halide solution, to optimize the reaction rate. numberanalytics.com

Catalytic Reduction of 2,2-Dimethylbutanal (B1614802) to 2,2-Dimethylbutan-1-ol

An alternative major pathway to 2,2-dimethylbutan-1-ol is through the reduction of its corresponding aldehyde, 2,2-dimethylbutanal. This can be achieved through both traditional catalytic hydrogenation and more modern biocatalytic methods.

Heterogeneous catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes to primary alcohols. youtube.com The reaction involves molecular hydrogen (H₂) and a solid metal catalyst. libretexts.org

The general process involves passing hydrogen gas through a solution of 2,2-dimethylbutanal in the presence of a finely divided metal catalyst. libretexts.org The reaction occurs on the surface of the catalyst. The mechanism involves several steps:

Adsorption: Both the aldehyde (2,2-dimethylbutanal) and hydrogen molecules are adsorbed onto the catalyst surface. libretexts.org

H-H Bond Cleavage: The bond in the hydrogen molecule is broken, and hydrogen atoms bind to the catalyst surface. libretexts.org

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the aldehyde. youtube.com

Desorption: The resulting alcohol, 2,2-dimethylbutan-1-ol, has a lower affinity for the catalyst surface and is desorbed, freeing up active sites for further reaction. libretexts.org

Commonly used catalysts and conditions are summarized below:

CatalystSupportTemperaturePressureNotes
Raney Nickel-~100-150 °CHigh PressureA cost-effective and common choice for aldehyde hydrogenation.
Palladium (Pd)Carbon (Pd/C)Room Temp - 100 °C1-50 atmHighly effective and can often be used under milder conditions than nickel. researchgate.net
Platinum (Pt)Alumina (Pt/Al₂O₃)Room Temp - 100 °C1-50 atmVery active catalyst, though often more expensive.
Ruthenium (Ru)Carbon (Ru/C)High TempHigh PressureKnown for its high activity and stability under harsh conditions. nih.gov

Biocatalysis offers a "greener" alternative to traditional chemical methods, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.govsphinxsai.com The reduction of 2,2-dimethylbutanal to 2,2-dimethylbutan-1-ol can be achieved using enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases. entrechem.com

These enzymes typically require a nicotinamide (B372718) cofactor, such as NADH or NADPH, as the source of hydride for the reduction. sphinxsai.com In practice, a cofactor regeneration system is employed for economic viability. This can be achieved by adding a co-substrate, like isopropanol, which is oxidized by the same enzyme to regenerate the NADH cofactor. sphinxsai.com

Whole-cell biocatalysis, using organisms like Baker's Yeast (Saccharomyces cerevisiae), is also a common approach. sphinxsai.com The yeast cells contain the necessary enzymes and cofactor systems to carry out the reduction.

Biocatalyst SystemKey FeaturesTypical ConditionsAdvantages
Isolated Enzymes (e.g., ADHs)High specificity and purity. rsc.orgAqueous buffer, pH 7-8, Room temperature. rsc.orgHigh chemo-, regio-, and stereoselectivity; avoids unwanted side reactions.
Whole Cells (Baker's Yeast)Contains all necessary enzymes and cofactors. No need for enzyme purification. sphinxsai.comAqueous medium with a sugar source (e.g., glucose), Room temperature.Cost-effective, environmentally friendly, operates under mild conditions.
Immobilized Enzymes/CellsBiocatalyst is fixed onto a solid support (e.g., Celite). nih.govCan be used in organic solvents with minimal water. nih.govEnhanced stability, easier product isolation, and reusability of the catalyst. nih.govsphinxsai.com

Biocatalytic methods are particularly advantageous as they avoid the use of heavy metal catalysts and operate under ambient temperature and pressure, reducing energy consumption and environmental impact. sphinxsai.com

Advanced Purification Strategies for 2,2-Dimethylbutan-1-ol

Following synthesis, the crude 2,2-dimethylbutan-1-ol must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts. The choice of purification method depends on the synthetic route used and the nature of the impurities.

Distillation: Fractional distillation is the most common method for purifying volatile liquids like 2,2-dimethylbutan-1-ol (Boiling Point: 136.5 °C). wikipedia.orglookchem.com This technique separates compounds based on differences in their boiling points. It is effective for removing solvents, lower-boiling aldehydes, or higher-boiling byproducts.

Aqueous Extraction: If the synthesis was performed in a non-polar solvent like diethyl ether (e.g., Grignard synthesis), the product can be separated from water-soluble impurities (like magnesium salts) by extraction with water. The organic layer containing the alcohol is then separated, dried with an anhydrous salt (like MgSO₄ or Na₂SO₄), and further purified by distillation.

Chromatography: For high-purity applications, column chromatography can be employed. The crude product is passed through a column packed with a stationary phase like silica (B1680970) gel or alumina. A solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation. This method is highly effective but generally more suitable for smaller-scale preparations.

Filtration: When heterogeneous or immobilized catalysts are used (e.g., Pd/C or immobilized yeast), they can be easily removed from the reaction mixture by simple filtration before subsequent purification steps. nih.govsphinxsai.com This simplifies the work-up process significantly.

Esterification of 2,2 Dimethylbutan 1 Ol with Formic Acid: Advanced Methodologies for 2,2 Dimethylbutyl Formate Synthesis

Chemical Esterification Pathways

The formation of 2,2-dimethylbutyl formate (B1220265) from 2,2-dimethylbutan-1-ol (B72336) and formic acid can be accomplished through several chemical routes. These pathways are broadly categorized into acid-catalyzed Fischer esterification and metal-catalyzed oxidative coupling reactions.

Acid-Catalyzed Fischer Esterification Mechanisms

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. organic-chemistry.orglibretexts.org This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed. organic-chemistry.orglibretexts.org

The Fischer esterification of 2,2-dimethylbutan-1-ol with formic acid proceeds through a nucleophilic acyl substitution mechanism. jove.comvedantu.com The reaction is initiated by the protonation of the carbonyl oxygen of formic acid by a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comnumberanalytics.com

Isotopic labeling studies have confirmed that in Fischer esterification, the oxygen atom from the alcohol becomes the ester's alkoxy oxygen, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. jove.com

Formic acid is unique among carboxylic acids as it is a stronger acid than others like acetic acid. researchgate.net This increased acidity can allow formic acid to act as a self-catalyst in the esterification reaction, protonating another molecule of formic acid to initiate the reaction. However, for practical synthesis, a stronger acid catalyst is generally used to achieve a reasonable reaction rate and yield. The self-catalysis is often not sufficient for efficient ester production.

Metal-Catalyzed Oxidative Coupling Reactions

An alternative and more recent approach to ester synthesis is through metal-catalyzed oxidative coupling reactions. These methods offer a greener and more efficient route by utilizing molecular oxygen or other oxidants. rsc.orgmdpi.com This pathway involves the direct coupling of an alcohol with another molecule, which can be another alcohol or a formaldehyde (B43269) source, to form an ester. rsc.orgacs.org

Gold nanoparticles supported on metal oxides, such as titanium dioxide (Au/TiO2), have emerged as highly effective catalysts for the aerobic oxidative esterification of alcohols. manchester.ac.ukresearchgate.netacs.org These catalysts can facilitate the reaction under milder conditions and with high selectivity. rsc.orgresearchgate.net The catalytic activity is influenced by the size of the gold nanoparticles and the nature of the support material. manchester.ac.ukrsc.org

In the context of synthesizing 2,2-dimethylbutyl formate, a similar oxidative coupling approach could be envisioned. While direct oxidative coupling of 2,2-dimethylbutan-1-ol with formic acid using gold catalysts is not extensively documented, the general principle involves the oxidation of the alcohol to an aldehyde intermediate on the catalyst surface, which then reacts with another alcohol molecule or, in this theoretical case, with formic acid to form the ester. The support, like TiO2, can play a crucial role in the reaction mechanism, potentially by providing active sites for the reaction. manchester.ac.ukresearchgate.net

Table 1: Comparison of Catalytic Performance of Gold-Based Catalysts in Oxidative Esterification

CatalystSupportReactantsProductConversion (%)Selectivity (%)Reference
Au-NiOₓSiO₂-Al₂O₃Methacrolein, MethanolMethyl MethacrylateHighHigh acs.org
AuCeria1,2-Propanediol, MethanolMethyl Lactate~3584 rsc.org
AuSilica (B1680970)1,2-Propanediol, MethanolMethyl Pyruvate~3064 rsc.org
Au/MgO-Methacrolein, MethanolMethyl Methacrylate9899 researchgate.net

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and less hazardous source of formaldehyde for chemical reactions. wikipedia.orgnasa.gov In the context of ester synthesis, paraformaldehyde can be used in oxidative coupling reactions with alcohols. researchgate.net Gold-catalyzed reactions utilizing paraformaldehyde have been shown to be effective for the formylation of alcohols and amines. researchgate.net

For the synthesis of 2,2-dimethylbutyl formate, a potential pathway involves the ruthenium-catalyzed reductive coupling of an alkene with paraformaldehyde to produce an alcohol, which could then be esterified. nih.gov A more direct approach would be the oxidative coupling of 2,2-dimethylbutan-1-ol with paraformaldehyde, catalyzed by a transition metal complex. In such a reaction, paraformaldehyde would depolymerize to formaldehyde, which would then react with the alcohol. wikipedia.org The reaction likely proceeds through the formation of a hemiacetal intermediate, which is then oxidized to the formate ester. researchgate.net

Biocatalytic Esterification Approaches for 2,2-Dimethylbutyl Formate

Biocatalysis has emerged as an environmentally friendly alternative to traditional chemical methods for ester synthesis. nih.gov Enzymes operate under mild temperature and pressure conditions, leading to high selectivity and reducing the formation of unwanted byproducts and environmental pollution. nih.govnih.gov Although direct research on the enzymatic synthesis of 2,2-dimethylbutyl formate is not extensively documented, established methodologies for analogous formate esters provide a strong foundation for its production.

Lipases are the most widely used enzymes for the synthesis of esters due to their broad substrate specificity, high stability in organic solvents, and commercial availability. nih.gov The synthesis of formate esters like 2,2-dimethylbutyl formate can be achieved through two primary lipase-catalyzed reactions: direct esterification and transesterification.

Direct Esterification: This reaction involves the direct coupling of an alcohol (2,2-dimethylbutan-1-ol) with a carboxylic acid (formic acid), producing the ester and water as the only byproduct. google.com The general mechanism involves the lipase's active site, which contains a serine hydroxyl group. This group first reacts with the carboxylic acid to form an acyl-enzyme intermediate, which is then attacked by the alcohol to release the final ester product. nih.gov

Transesterification: This process involves reacting an alcohol with a pre-existing ester (an acyl donor) to form a new ester. For example, 2,2-dimethylbutan-1-ol could be reacted with a simple formate ester, such as ethyl formate or vinyl formate. Lipases are known to be highly effective in these reactions, which are often favored for their favorable equilibrium positions.

Studies on the synthesis of other formate esters, such as phenethyl formate and octyl formate, have demonstrated high conversion yields using immobilized lipases like Novozym 435. nih.govnih.gov Lipases also exhibit high selectivity for primary alcohols, making 2,2-dimethylbutan-1-ol an excellent candidate for these enzymatic processes. escholarship.org

An alternative biocatalytic route for producing formate esters involves Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes catalyze the oxidation of ketones to esters or lactones. wikipedia.orgrsc.org More relevant to formate ester synthesis, certain BVMOs can oxidize aldehydes into their corresponding formate esters using molecular oxygen and a cofactor like NAD(P)H. rsc.org

The proposed pathway for 2,2-dimethylbutyl formate synthesis via this method would involve the oxidation of 2,2-dimethylbutanal (B1614802). The BVMO facilitates the insertion of an oxygen atom between the carbonyl carbon and the hydrogen of the aldehyde group, yielding the formate ester. This enzymatic approach is a powerful tool in biocatalysis, offering a different synthetic strategy from the more common lipase-catalyzed esterification. wikipedia.orgrsc.org

For industrial applications, the stability and reusability of the biocatalyst are paramount. Free enzymes can be prone to aggregation and denaturation under operational conditions. nih.gov Immobilization, the process of confining enzyme molecules to a solid support material, is a key strategy to overcome these limitations.

Benefits of Immobilization:

Enhanced Stability: Immobilized enzymes often exhibit greater resistance to changes in temperature and pH, as well as to the denaturing effects of organic solvents. nih.gov

Improved Activity: By preventing enzyme aggregation and providing a suitable microenvironment, immobilization can lead to higher catalytic activity compared to free enzymes. nih.gov

Common supports for lipase (B570770) immobilization include materials like Celite and various hydrophobic resins. nih.govnih.gov For instance, Novozym 435, a commercially available lipase from Candida antarctica immobilized on an acrylic resin, has been successfully reused for over 20 cycles in the synthesis of phenethyl formate with sustained high conversion yields. nih.gov

Reaction Condition Optimization for 2,2-Dimethylbutyl Formate Yield and Selectivity

To maximize the efficiency of the enzymatic synthesis of 2,2-dimethylbutyl formate, several reaction parameters must be carefully optimized. The stoichiometric ratio of the reactants and the reaction temperature are critical factors that directly influence the yield and selectivity of the product.

In reversible reactions like esterification, the molar ratio of the substrates plays a crucial role in shifting the reaction equilibrium towards the desired product. In the lipase-catalyzed synthesis of formate esters, an excess of the alcohol relative to the formic acid is typically employed.

For example, studies on similar compounds have identified optimal molar ratios for maximizing conversion:

For octyl formate synthesis, an optimal formic acid to octanol (B41247) ratio of 1:7 was identified. nih.gov

For phenethyl formate synthesis, the highest conversion was achieved with a formic acid to phenethyl alcohol molar ratio of 1:5. nih.gov

This suggests that for the synthesis of 2,2-dimethylbutyl formate, an excess of 2,2-dimethylbutan-1-ol would likely be beneficial. The optimal ratio would need to be determined experimentally, but these findings provide a valuable starting point.

Table 1: Effect of Reactant Molar Ratio on Formate Ester Conversion This interactive table is based on data from analogous reactions and illustrates the principle of optimizing reactant ratios.

Formate EsterFormic Acid:Alcohol Molar RatioConversion Yield (%)Reference
Octyl Formate1:170.55 nih.gov
Octyl Formate1:376.17 nih.gov
Octyl Formate1:576.07 nih.gov
Octyl Formate1:780.71 nih.gov
Phenethyl Formate1:140.13 nih.gov
Phenethyl Formate1:351.32 nih.gov
Phenethyl Formate1:555.87 nih.gov

For the lipase-catalyzed synthesis of both octyl formate and phenethyl formate, the optimal temperature was found to be 40°C. nih.govnih.gov While higher temperatures initially boosted the reaction rate, prolonged exposure led to decreased performance. This highlights the need to establish a precise temperature profile that balances reaction kinetics with enzyme stability for the synthesis of 2,2-dimethylbutyl formate.

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. nih.govnih.govniscpr.res.in This model can sometimes involve competitive inhibition by either of the substrates (the alcohol or the acid), which can affect the reaction rate. niscpr.res.in Understanding these kinetic behaviors is essential for designing an efficient and scalable process.

Table 2: Influence of Temperature on Formate Ester Conversion This interactive table is based on data from analogous reactions and demonstrates the impact of temperature on reaction yield.

Formate EsterTemperature (°C)Conversion Yield (%)Reference
Octyl Formate2077.10 nih.gov
Octyl Formate3080.71 nih.gov
Octyl Formate4081.96 nih.gov
Octyl Formate5078.71 nih.gov
Phenethyl Formate2070.11 nih.gov
Phenethyl Formate3071.40 nih.gov
Phenethyl Formate4073.64 nih.gov
Phenethyl Formate5070.05 nih.gov

Information Not Available

Extensive research has been conducted to gather specific data on the esterification of 2,2-dimethylbutan-1-ol with formic acid, focusing on advanced methodologies for the synthesis of 2,2-dimethylbutyl formate. The investigation aimed to find detailed research findings, including data on solvent selection, solvent-free reaction systems, catalyst loading, and catalyst specificity, as requested in the article outline.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the prompt, as the necessary factual basis and specific research findings for this particular chemical reaction are not present in the public domain. The generation of content on the specified topics would require speculation beyond established scientific literature, which would not meet the quality and accuracy standards requested.

Therefore, the requested article focusing solely on the chemical compound “2,2-Dimethylbutan-1-ol;formic acid” with the specified detailed outline cannot be generated at this time due to the lack of available information.

Chemical Reactivity and Transformational Pathways of 2,2 Dimethylbutyl Formate

Hydrolytic Degradation of Formate (B1220265) Esters

The hydrolysis of esters, a reaction involving the splitting of the ester bond by water, can be catalyzed by either an acid or a base. libretexts.org This process is fundamental to understanding the stability and degradation pathways of formate esters like 2,2-dimethylbutyl formate.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, esters undergo hydrolysis to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.orgsavemyexams.com This reaction is reversible, meaning it reaches an equilibrium state containing all reactants and products. chemguide.co.uksavemyexams.com To favor hydrolysis, a large excess of water is typically used. libretexts.orglibretexts.org

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the actual catalyst. chemguide.co.uklibretexts.org This protonation makes the carbonyl carbon more electrophilic.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon. chemistrysteps.com

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester. chemguide.co.uk

Elimination of the alcohol molecule (in this case, 2,2-dimethylbutan-1-ol). chemguide.co.uk

Deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the hydronium ion catalyst and form the carboxylic acid (formic acid). chemguide.co.uklibretexts.org

For most esters, the common mechanism for acid hydrolysis is A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com However, for esters with a tertiary alkyl group, an A_AL_1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur due to the formation of a stable tertiary carbocation. chemistrysteps.comucoz.com

Base-Catalyzed Hydrolysis (Saponification):

When an ester is hydrolyzed using a base, such as sodium hydroxide (B78521), the reaction is known as saponification. savemyexams.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion. savemyexams.comchemistrysteps.com The products are an alcohol and a carboxylate salt. libretexts.org

The mechanism for base-catalyzed hydrolysis proceeds as follows:

A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. studysmarter.co.uk

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, eliminating the alkoxide ion (in this case, 2,2-dimethylbutoxide) as the leaving group. chemistrysteps.com

The alkoxide ion then deprotonates the newly formed carboxylic acid (formic acid), creating the carboxylate salt (formate) and the alcohol (2,2-dimethylbutan-1-ol). This final acid-base step drives the reaction to completion. chemistrysteps.com

The most common mechanism for base-catalyzed hydrolysis is B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

Influence of Aqueous Environment and Autohydrolysis

The hydrolysis of formate esters in a neutral aqueous medium can be autocatalytic. researchgate.net This means the formic acid produced during the reaction catalyzes further hydrolysis, leading to an increase in the reaction rate over time. researchgate.nettandfonline.comresearchgate.net Studies on methyl and ethyl formate have shown that the rate of hydrolysis increases as more hydrogen ions are generated. researchgate.net The activation energies for the neutral hydrolysis of methyl formate and ethyl formate have been reported to be 57.6 kJ mol⁻¹ and 47.3 kJ mol⁻¹, respectively. researchgate.net

Under hydrothermal conditions (high temperature and pressure), the hydrolysis of esters like methyl and ethyl formate is significantly accelerated, leading to equilibrium yields of over 90% formic acid and the corresponding alcohol. tandfonline.comresearchgate.net In supercritical water, the conversion of these esters can reach 100% in a short time. researchgate.net The rate of disappearance of the ester is more significantly promoted by increasing temperature than by increasing pressure. researchgate.net

Nucleophilic Reactions Involving the Ester Functionality

The ester group in 2,2-dimethylbutyl formate is susceptible to attack by various nucleophiles, leading to the formation of new functional groups.

Grignard Reagent Addition for Alcohol Synthesis

The reaction of a formate ester with a Grignard reagent is a key method for the synthesis of secondary alcohols. jove.comjove.com This reaction requires two equivalents of the Grignard reagent. jove.comjove.com The first equivalent attacks the carbonyl carbon of the formate ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide group to form a ketone intermediate. jove.comjove.com Since ketones are more reactive than esters towards Grignard reagents, the second equivalent of the Grignard reagent immediately attacks the ketone, forming a magnesium alkoxide salt. jove.comjove.com Subsequent hydrolysis in aqueous acid protonates the alkoxide to yield a secondary alcohol where the two alkyl groups attached to the hydroxyl-bearing carbon are identical and originate from the Grignard reagent. jove.comjove.compearson.com

For example, reacting 2,2-dimethylbutyl formate with an excess of a Grignard reagent, followed by protonation, would produce a secondary alcohol with two identical alkyl groups derived from the Grignard reagent. pearson.com This method is a general route for preparing secondary alcohols with two identical R groups. youtube.com

Aminolysis Reactions and Mechanistic Insights

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. chemistrysteps.com For instance, the reaction of phenyl formate with methylamine (B109427) yields N-methylformamide and phenol. pearson.com The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.comnih.gov This is followed by the elimination of the alkoxy group to produce the amide. chemistrysteps.com While the alkoxy group is a better leaving group than the conjugate base of an amine, it is still a poor leaving group, making the aminolysis of esters generally less efficient than using more reactive acylating agents like acyl chlorides. chemistrysteps.com

Computational studies on the aminolysis of methyl formate with ammonia (B1221849) have shown that both a stepwise mechanism (involving a tetrahedral intermediate) and a concerted mechanism have similar activation energies in the uncatalyzed reaction. nih.govresearchgate.net However, when the reaction is catalyzed by a second molecule of ammonia acting as a general base, the stepwise mechanism has a significantly lower activation energy. nih.govresearchgate.net This catalytic effect lowers the activation energy by 10-17 kcal/mol. nih.gov

Radical-Mediated Transformations and Thermal Decomposition

Recent research has explored the use of formate esters in radical reactions. Methyl formate has been identified as a potential source of the methoxycarbonyl radical for the one-step synthesis of other esters. nih.gov This indicates the potential for 2,2-dimethylbutyl formate to participate in similar radical-mediated transformations.

The thermal decomposition of esters at high temperatures can lead to the formation of smaller carboxylic acids and ketones. stackexchange.com At even higher temperatures, these products can further decompose into carbon monoxide, carbon dioxide, and other small molecules. stackexchange.com For example, the pyrolysis of ethyl formate at temperatures between 1248-1638 K primarily yields ethylene (B1197577) and formic acid through a six-centered decomposition mechanism. stackexchange.com Under more drastic conditions, dehydration and decarboxylation reactions can also occur. stackexchange.com

Hydrothermal decomposition of methyl and ethyl formate in the absence of oxygen at temperatures from 373 to 673 K results in hydrolysis to formic acid and the corresponding alcohol. tandfonline.comresearchgate.net The formic acid produced can then decompose further, primarily through decarboxylation to CO₂ and H₂. researchgate.net

Kinetics and Mechanisms of H-Atom Abstraction and Dissociation

Hydrogen atom (H-atom) abstraction is a critical initiation step in the combustion of organic molecules. For 2,2-dimethylbutyl formate, H-atoms can be abstracted from several sites on the alkyl chain by reactive radicals such as hydroxyl (•OH), hydroperoxyl (•HO2), and atomic hydrogen (H•). The rate of abstraction depends on the bond dissociation energy (BDE) of the C-H bond at each site. Generally, tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds, making abstraction from tertiary and secondary carbons more favorable. The presence of the electron-withdrawing ester group can also influence the BDEs of adjacent C-H bonds.

Dissociation of the 2,2-dimethylbutyl formate molecule under high-temperature conditions would likely proceed through several pathways, including:

C-O bond cleavage: Fission of the bond between the carbonyl carbon and the oxygen of the alkoxy group, or the bond between the oxygen and the alkyl group.

C-C bond cleavage: Fragmentation of the neohexyl group.

Decarboxylation: Elimination of carbon dioxide, although this is less common for formates compared to other esters.

Without specific experimental data, the branching ratios for these dissociation channels and their rate constants remain speculative. Computational chemistry studies, such as those employing density functional theory (DFT) or ab initio methods, would be necessary to provide quantitative insights into the reaction barriers and kinetics. researchgate.netrsc.orgresearchgate.netdocumentsdelivered.com

Impact on Combustion Chemistry and Biodiesel Surrogates

The specific impact of 2,2-dimethylbutyl formate on combustion chemistry has not been extensively investigated. However, based on studies of other formate esters like methyl formate, it can be inferred that its combustion would produce key intermediates such as formaldehyde (B43269), carbon monoxide, and various hydrocarbon radicals. researchgate.netresearchgate.net The branched structure of the 2,2-dimethylbutyl group would likely lead to the formation of isobutene and other smaller alkenes during combustion.

Biodiesel surrogates are simple mixtures of a few well-characterized compounds that are designed to emulate the physical and chemical properties of real biodiesel fuels in combustion studies. academie-sciences.fr These surrogates typically include a mixture of methyl esters of long-chain fatty acids. While formate esters are not typical components of biodiesel, the study of compounds like 2,2-dimethylbutyl formate could provide valuable insights into the combustion of oxygenated fuel components with branched structures. Its properties could be compared against those of typical biodiesel components to understand the influence of the formate functional group and the specific alkyl chain structure on combustion phenomena such as ignition delay and pollutant formation. However, there is no direct evidence from the scientific literature to suggest that 2,2-dimethylbutyl formate is currently used as a biodiesel surrogate.

Transesterification Processes of Formate Esters

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. organic-chemistry.orgresearchgate.net This process is of significant industrial importance, notably in the production of biodiesel. academie-sciences.fr For formate esters, transesterification can be used to synthesize different formate esters from a more readily available one, such as methyl formate or ethyl formate. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by an acid or a base. researchgate.net

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen of the formate ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.

Base-catalyzed transesterification: The base, typically an alkoxide, deprotonates the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the formate ester.

Various catalysts have been developed to facilitate the transesterification of formate esters, including N-heterocyclic carbenes (NHCs), zinc clusters, and silica (B1680970) chloride. organic-chemistry.org Enzymatic catalysis using lipases has also been explored as a more environmentally friendly alternative to chemical catalysts. google.com

Below is an interactive table summarizing different methods for the synthesis of formate esters, including transesterification.

Method Catalyst/Reagent Description Reference
TransesterificationN-heterocyclic carbene (NHC)Catalyzes the formylation of alcohols using methyl formate as the formyl transfer reagent. organic-chemistry.org
TransesterificationZn-clusterEfficiently converts alcohols to the corresponding acetates by refluxing in ethyl acetate. organic-chemistry.org
Transesterification2,2,2-trifluoroethyl formate (TFEF)Yields formylated adducts in high yields from various alcohols, amines, and N-hydroxylamines. organic-chemistry.org
TransesterificationK2HPO4An efficient catalyst for producing methyl esters. organic-chemistry.org
Direct EsterificationIodine (I2)Catalyzes the direct esterification of alcohols with formic acid. nih.gov
Aerobic Oxidative CouplingAu/TiO2Catalyzes the aerobic oxidative coupling between alcohols and paraformaldehyde. nih.gov
Enzymatic EsterificationLipase (B570770)Reacts formic acid and an alcohol in an organic solvent. google.com

Emerging Research Themes and Sustainable Chemical Perspectives on Formate Esters

Role of Formic Acid as a Versatile C1 Synthon and Hydrogen Donor in Organic Synthesis Research

Formic acid is much more than a simple carboxylic acid; it is a highly versatile building block and reagent in organic synthesis, primarily serving as a C1 synthon and a hydrogen donor. mdpi.comresearchgate.net

As a C1 synthon, formic acid provides a single carbon atom for the construction of more complex molecules. It is a sustainable source for this purpose, as it can be produced from biomass or CO₂. acs.org It is used in N-formylation reactions to add a formyl group to amines and can act as a surrogate for carbon monoxide (CO) in carbonylation reactions, which is advantageous because formic acid is easier and safer to handle than gaseous CO. researchgate.netacs.org

Furthermore, formic acid is an excellent hydrogen donor in transfer hydrogenation reactions. mdpi.comnih.gov It is considered a safe and convenient way to store and transport hydrogen. mdpi.com In the presence of a suitable catalyst, formic acid decomposes to release hydrogen and carbon dioxide, enabling the reduction of various functional groups, such as C=O, C=C, and C=N bonds. mdpi.comnih.gov This method avoids the need for high-pressure gaseous hydrogen and is often compatible with a wide range of functional groups, making it a valuable tool in modern organic synthesis. mdpi.comorganic-chemistry.org

Exploration of Formate (B1220265) Esters as Intermediates in Advanced Organic Synthesis

The strategic use of formate esters as reactive intermediates is a growing area of interest in modern organic synthesis. Their unique reactivity profile allows them to serve as precursors for a variety of functional group transformations, acting as temporary placeholders or activating groups. The compound formed from 2,2-dimethylbutan-1-ol (B72336) and formic acid, namely 2,2-dimethylbutyl formate, exemplifies the role of a sterically hindered formate ester in directing the course of complex chemical reactions. This section delves into the nuanced applications of such esters, highlighting their utility in achieving chemoselectivity and in the design of sophisticated synthetic routes.

The inherent steric bulk of the 2,2-dimethylbutyl group significantly influences the reactivity of the corresponding formate ester. This neopentyl-type structure can dictate the accessibility of the formyl group to reagents, thereby enabling selective transformations at other sites within a molecule. masterorganicchemistry.com Furthermore, the formate moiety itself can be a target for specific chemical manipulations, including formylation and deoxygenation reactions.

One of the key applications of formate esters in advanced synthesis is in chemoselective deoxygenation reactions. For instance, a sequence involving the formylation of a secondary benzylic alcohol to its formate ester, followed by a catalytic reduction, can achieve selective deoxygenation. d-nb.info In this process, the formyl group functions as both an activating group for the desired reduction and a "self-sacrificing" protecting group. While secondary benzylic formates undergo rapid deoxygenation, primary benzylic formates under the same conditions may see the formate group itself reduced, leading to a silyl (B83357) ether, thus demonstrating the subtle yet powerful influence of the substrate's structure on the reaction outcome. d-nb.info

The synthesis of sterically hindered formate esters like 2,2-dimethylbutyl formate can be accomplished through various methods. Traditional acid-catalyzed esterification between 2,2-dimethylbutan-1-ol and formic acid is a straightforward approach. researchgate.net For more sensitive substrates or to achieve higher yields, alternative methods such as enzymatic synthesis using lipases or catalytic methods employing gold nanoparticles have been developed. mdpi.comnih.gov For example, the Au/TiO₂-catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde presents a novel route to formate esters. mdpi.com

The table below outlines a conceptual reaction for the synthesis of 2,2-dimethylbutyl formate and its potential subsequent use in a deoxygenation reaction, based on established principles for similar substrates. d-nb.info

StepReactantsReagents and ConditionsProductKey Feature
12,2-Dimethylbutan-1-olFormic acid, Acid catalyst (e.g., H₂SO₄), Heat2,2-Dimethylbutyl formateFormation of the sterically hindered formate ester.
2A model secondary benzylic alcohol2,2,2-Trifluoroethyl formate (TFEF)Corresponding benzylic formateFormylation to create the intermediate for deoxygenation. organic-chemistry.org
3Benzylic formate from Step 2B(C₆F₅)₃, Et₃SiHDeoxygenated productChemoselective reduction of the formate ester. d-nb.info

The utility of formate esters extends to their role as formylating agents. While highly reactive formylating agents are common, sterically hindered formate esters could potentially offer a degree of selectivity in the formylation of nucleophiles like amines or other alcohols. organic-chemistry.orgresearchgate.net The bulky 2,2-dimethylbutyl group would moderate the reactivity, potentially allowing for selective formylation in the presence of multiple reactive sites.

Furthermore, formate esters can be catalytically decomposed. For instance, methods have been developed for the decomposition of formate impurities in industrial streams using specific catalysts. google.com This highlights the potential for the selective removal of a formate group under specific conditions, a crucial aspect of its use as a temporary intermediate in a multi-step synthesis.

In the context of sustainable chemistry, the use of formate esters is also gaining traction. Formic acid is being explored as a viable hydrogen storage material, and its derivatives, including formate esters, are seen as valuable commodity chemicals. organic-chemistry.org Biocatalytic routes to formate esters are being developed to provide more environmentally friendly synthesis options. conicet.gov.ar

Q & A

How can formic acid emissions from heritage materials be quantified under controlled laboratory conditions?

Basic Question
Formic acid emissions are quantified using emission chamber tests coupled with ion chromatography (IC) and thermal desorption gas chromatography-mass spectrometry (TD-GC/MS). Samples are placed in controlled chambers at standardized conditions (e.g., 23°C, 50% RH), and air is sampled through sorbent tubes (Tenax TA®) or liquid absorbers (0.1 M NaOH). IC is used for precise quantification of carboxylic acids (LOQ: 5 µg m⁻³), while TD-GC/MS identifies and quantifies VOCs (LOQ: 1 µg m⁻³) . For example, cellulose acetate negatives showed emission rates of 3,185 µg m⁻² h⁻¹, 10× higher than softwood packaging .

What environmental parameters are critical for measuring VOC emissions from paper and wood?

Basic Question
Standard conditions include 23°C and 50% RH, with deviations tested at 10°C (cooler) and 20% RH (drier). Emission rates decrease 2–4× at 10°C and >2× at 20% RH compared to standard conditions. For example, archaeological wood emitted 145 µg m⁻² h⁻¹ at 23°C vs. 39–108 µg m⁻² h⁻¹ at 10°C . Loading factors (surface area-to-chamber volume ratio) must also be standardized to ensure reproducibility .

How can contradictions in mass-specific formic acid emission rates across studies be resolved?

Advanced Question
Discrepancies arise from differences in aging methods (natural vs. accelerated), material composition, and analytical protocols. For instance, Ramalho et al. reported 4,820 ng g⁻¹ h⁻¹ for ground-wood pulp paper after accelerated aging, while Smedemark et al. observed 45–468 ng g⁻¹ h⁻¹ for naturally aged paper. Researchers should harmonize protocols (e.g., ISO 16000-6) and report both area- and mass-specific emission rates to enable cross-study comparisons .

How can formic acid emissions from paper degradation be isolated from other indoor sources?

Advanced Question
Controlled chamber studies with single-material samples (e.g., archival paper vs. fiberboards) are used to isolate emissions. VOC profiles (e.g., 36 compounds detected in paper emissions) are compared to eliminate confounding sources like adhesives or paints. However, acetic acid cannot serve as a unique marker due to ubiquitous indoor sources . Isotopic labeling (not covered in evidence) or tracer experiments could further refine source attribution.

What analytical techniques are optimal for VOC identification in aged paper?

Basic Question
TD-GC/MS with DB-5 MS columns (60 m × 0.25 mm) is recommended for separating and identifying VOCs. Quantification uses response factors (e.g., toluene calibration), with library matching (NIST/PBM) for compound identification. For carboxylic acids, IC with Metrosep A Supp 7 columns provides higher precision than TD-GC/MS .

How can long-term formic acid accumulation in heritage storage be modeled?

Advanced Question
Emission rate data (µg m⁻² h⁻¹) are integrated with temperature/RH-dependent correction factors and air exchange rates (n, h⁻¹) using the formula:
Ci=SERaLnC_i = \frac{SER_a \cdot L}{n}

where SERaSER_a = area-specific emission rate, LL = loading factor. Field validation in storage buildings (e.g., Royal Library, Denmark) confirms model accuracy .

How do temperature and RH affect formic acid emissions from cellulose acetate?

Basic Question
At 23°C and 50% RH, cellulose acetate emits 3,185 µg m⁻² h⁻¹, but emissions drop >10× at 10°C. Humidity reduction (50% → 20% RH) further decreases emissions by 2×. These trends align with Arrhenius-like dependencies observed in wood/paper samples .

How valid are laboratory emission rates for real-world storage facilities?

Advanced Question
Field measurements in heritage storage buildings (e.g., Vejle, Denmark) show indoor formic acid concentrations 2–3× higher than outdoors, validating lab-to-field extrapolation. Discrepancies arise from mixed-material interactions and variable ventilation, necessitating site-specific adjustments to lab-derived models .

Why is acetic acid an unreliable marker for paper degradation?

Basic Question
Acetic acid is emitted by multiple indoor sources (fiberboards, adhesives, paints), making it non-specific to paper degradation. In chamber studies, 36 VOCs were detected from paper, but none were unique markers. Cross-referencing emission profiles with construction material databases improves specificity .

How can material pretreatment influence formic acid emission studies?

Advanced Question
Pretreatments like PEG stabilization or freeze-drying (used for archaeological wood) alter emission kinetics. For example, PEG-treated wood emitted 145 µg m⁻² h⁻¹ vs. 303 µg m⁻² h⁻¹ for untreated softwood. Researchers must document pretreatment histories to ensure data comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.